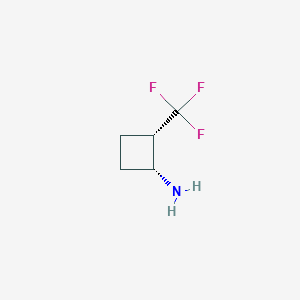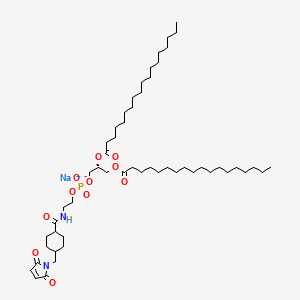
Sodium (R)-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes stearoyloxy groups, a pyrrolidine ring, and a phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Esterification: The reaction of stearic acid with glycerol to form 2,3-bis(stearoyloxy)propyl.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to introduce the phosphate group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and amidation reactions, followed by efficient purification processes such as crystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The stearoyloxy groups can be substituted with other fatty acid chains or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying esterification, amidation, and phosphorylation reactions.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and lipid-protein interactions.
Industry: It can be used in the formulation of cosmetics and personal care products due to its amphiphilic nature.
作用机制
The mechanism of action of Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate involves its interaction with cellular membranes and proteins. The stearoyloxy groups facilitate incorporation into lipid bilayers, while the phosphate group can interact with membrane proteins and signaling molecules. This compound may modulate membrane fluidity and influence signal transduction pathways, affecting cellular functions.
相似化合物的比较
Similar Compounds
Sodium ®-2,3-bis(stearoyloxy)propyl phosphate: Lacks the cyclohexanecarboxamido group, making it less complex.
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-aminocyclohexanecarboxamido)ethyl) phosphate: Contains an amino group instead of the pyrrolidine ring, altering its chemical properties.
Uniqueness
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate is unique due to the presence of the pyrrolidine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C53H94N2NaO11P |
|---|---|
分子量 |
989.3 g/mol |
IUPAC 名称 |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate |
InChI |
InChI=1S/C53H95N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h39-40,46-48H,3-38,41-45H2,1-2H3,(H,54,60)(H,61,62);/q;+1/p-1/t46?,47?,48-;/m1./s1 |
InChI 键 |
IYIIWULIYLFWQA-YKXIJMRESA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)
![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)
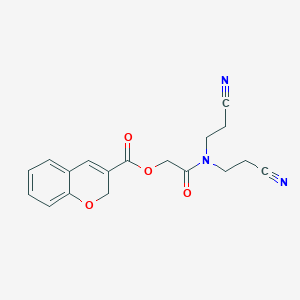

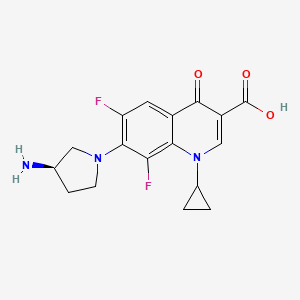

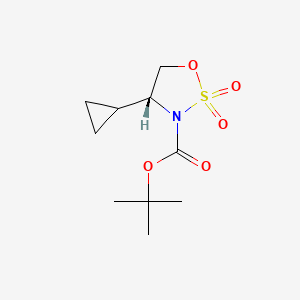

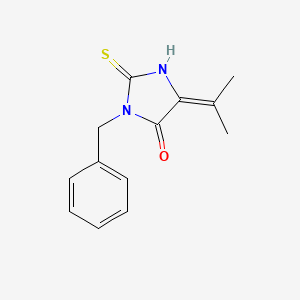
![13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)

![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)
